2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H7BrF3N It is a pyridine derivative that contains a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is the respiratory system
Mode of Action
This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in SM coupling reactions . These reactions are critical for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions used.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in SM coupling reactions . These reactions result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. Additionally, safety precautions should be taken when handling this compound, as it may cause skin and eye irritation and may be harmful if inhaled .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes and proteins often involve the formation of stable complexes, which can influence the activity of these biomolecules. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis . Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it has been reported to participate in enzyme inhibition by forming stable complexes with the active sites of target enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under specific conditions, leading to the formation of by-products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully evaluated in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have reported threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can undergo regioselective deprotonation and trapping with carbon dioxide, leading to the formation of nicotinic acid derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for evaluating the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the pyridine ring and the trifluoromethyl-substituted phenyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Reduced derivatives such as difluoromethyl or monofluoromethyl pyridines are formed.
Scientific Research Applications
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The trifluoromethyl group also contributes to the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various applications.
Properties
IUPAC Name |
2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDUGYIPUFVJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593885 | |
Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637352-38-6 | |
Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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